Guanosine Hydrate
Overview
Description
Guanosine hydrate is a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a naturally occurring compound found in RNA and plays a crucial role in various biological processes. This compound is known for its involvement in cellular signaling, energy transfer, and as a building block for nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine hydrate can be synthesized through the enzymatic phosphorylation of guanosine monophosphate. The process involves the use of specific enzymes that facilitate the addition of phosphate groups to guanosine monophosphate, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions followed by purification using ion exchange chromatography. This method ensures high purity and yield of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Guanosine hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding nucleoside analogs.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed:
Oxidation: Guanine derivatives.
Reduction: Nucleoside analogs.
Substitution: Various substituted guanosine compounds.
Scientific Research Applications
Guanosine hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogs and derivatives.
Biology: Plays a role in cellular signaling and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Utilized in the production of antiviral drugs and other pharmaceuticals
Mechanism of Action
Guanosine hydrate exerts its effects through several molecular mechanisms:
Neuromodulation: Acts as a neuromodulator in the central nervous system, influencing cell growth, differentiation, and survival.
Neuroprotection: Provides protective effects against neurotoxicity and neurological disorders by modulating glutamate uptake, reducing reactive oxygen species production, and improving mitochondrial function.
Anticancer Activity: Exhibits cytotoxic effects on tumor cells by interacting with adenosine receptors and modulating adenosine transmission
Comparison with Similar Compounds
Adenosine: Another purine nucleoside with similar structure and functions.
Cytidine: A pyrimidine nucleoside involved in DNA and RNA synthesis.
Thymidine: A pyrimidine nucleoside found in DNA.
Uniqueness of Guanosine Hydrate: this compound is unique due to its specific interactions with guanine-based purines and its role in forming guanine quadruplexes. These structures are crucial for various biological processes, including DNA replication and transcription. Additionally, this compound’s ability to self-assemble into supramolecular hydrogels makes it a valuable compound for designing biomaterials and drug delivery systems .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-GWTDSMLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901952 | |
Record name | Guanosine hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143525-19-2 | |
Record name | Guanosine hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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